molecular formula C5H11N3O B2542890 1-Azido-4-methoxybutane CAS No. 1093860-21-9

1-Azido-4-methoxybutane

Cat. No.: B2542890
CAS No.: 1093860-21-9
M. Wt: 129.163
InChI Key: OEKVEERGEZEGRI-UHFFFAOYSA-N
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Description

1-Azido-4-methoxybutane is an organic compound characterized by the presence of an azido group (-N₃) and a methoxy group (-OCH₃) attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-4-methoxybutane can be synthesized through a one-pot reaction involving the conversion of alcohols to azides. A common method involves stirring a solution of sodium azide with a mixture of triphenylphosphine, iodine, and imidazole in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) . This method is highly chemoselective and provides good yields for primary and secondary alcohols.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-4-methoxybutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMSO or acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.

    Cycloaddition: Copper (I) catalysts for Huisgen cycloaddition.

Major Products:

    Substitution: Formation of alkyl azides.

    Reduction: Formation of primary amines.

    Cycloaddition: Formation of 1,2,3-triazoles.

Mechanism of Action

The mechanism of action of 1-Azido-4-methoxybutane primarily involves the reactivity of the azido group. The azido group can release nitrogen gas upon thermal or photolytic activation, generating highly reactive nitrenes. These nitrenes can insert into C-H bonds or participate in cycloaddition reactions, leading to the formation of new chemical bonds and structures . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Uniqueness: 1-Azido-4-methoxybutane is unique due to its linear butane backbone, which provides different steric and electronic properties compared to its cyclic or aromatic counterparts. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound for specific synthetic applications.

Properties

IUPAC Name

1-azido-4-methoxybutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O/c1-9-5-3-2-4-7-8-6/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKVEERGEZEGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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